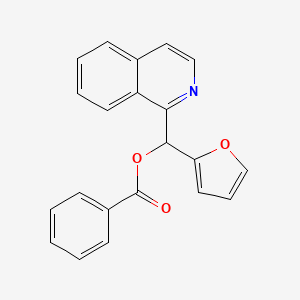![molecular formula C27H25NO5 B12158108 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158108.png)
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one is a complex organic molecule characterized by its unique structural components It features a benzoxazole ring, a dimethoxyphenyl group, and a propan-2-yloxyphenyl moiety, all connected through a propenone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of Benzoxazole Ring: Starting with 2-aminophenol and benzoic acid derivatives, the benzoxazole ring is synthesized through a cyclization reaction under acidic conditions.
Aldol Condensation: The benzoxazole derivative undergoes an aldol condensation with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate chalcone.
Etherification: The final step involves the etherification of the chalcone with 4-(propan-2-yloxy)phenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the propenone linkage can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structural motifs suggest potential biological activity, including antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore these activities and understand the underlying mechanisms.
Medicine
Due to its potential biological activities, this compound is being investigated for drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic applications.
Industry
In materials science, the compound can be used in the development of organic semiconductors, dyes, and polymers. Its electronic properties are of particular interest for applications in organic electronics and photonics.
Wirkmechanismus
The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the dimethoxy and propan-2-yloxy groups, resulting in different chemical and biological properties.
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:
Uniqueness
The presence of both dimethoxy and propan-2-yloxy groups in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one imparts unique electronic and steric properties. These modifications enhance its potential for diverse applications in medicinal chemistry and materials science, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C27H25NO5 |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO5/c1-17(2)32-20-11-9-18(10-12-20)26(29)22(27-28-23-7-5-6-8-25(23)33-27)16-19-15-21(30-3)13-14-24(19)31-4/h5-17H,1-4H3/b22-16+ |
InChI-Schlüssel |
JPSDLUAOCROINT-CJLVFECKSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromo-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12158035.png)
}-N-(3,4-dimethox yphenyl)acetamide](/img/structure/B12158040.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12158051.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158056.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12158059.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158064.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)

![methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12158078.png)
![ethyl [(2Z)-2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12158083.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12158084.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12158093.png)
![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12158100.png)
